molecular formula C12H13ClO2 B3049458 ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylate CAS No. 207279-36-5

ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylate

Cat. No. B3049458
Key on ui cas rn: 207279-36-5
M. Wt: 224.68 g/mol
InChI Key: MBJPATUIODMIKJ-WDEREUQCSA-N
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Patent
US09096567B2

Procedure details

Ethyl 2-(4-chlorophenyl)-cyclopropanecarboxylate (0.210 g, 0.935 mmol) was placed in a 50 ml flask and dissolved in EtOH (5 ml). NaOMe in MeOH (25%, 0.808 g, 3.74 mmol) was added to the mixture. The mixture was heated for 17 hours under reflux and then concentrated. The residue was dissolved in MeOH (10 ml), and 1M solution of LiOH—H2O (3.74 ml, 3.74 mmol) was added. The methanol was removed under reduced pressure. The residue was diluted with water (10 ml) and washed with EtOAc (10 ml). The aqueous layer was acidified by 1N HCl (10 ml) to pH 1 and a solid precipitated out of solution. The mixture was extracted with EtOAc (3×10 ml) and the combined extracts were dried over MgSO4, filtered, and concentrated to provide 181 mg of the title compound as a solid (98%). The crude solid was used in the next step without further purification.
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.808 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
LiOH—H2O
Quantity
3.74 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH:9]2[C:11]([O:13]CC)=[O:12])=[CH:4][CH:3]=1.C[O-].[Na+].CO.O[Li].O>CCO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:10][CH:9]2[C:11]([OH:13])=[O:12])=[CH:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1C(C1)C(=O)OCC
Step Two
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.808 g
Type
reactant
Smiles
CO
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
LiOH—H2O
Quantity
3.74 mL
Type
reactant
Smiles
O[Li].O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (10 ml)
CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water (10 ml)
WASH
Type
WASH
Details
washed with EtOAc (10 ml)
CUSTOM
Type
CUSTOM
Details
a solid precipitated out of solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 181 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09096567B2

Procedure details

Ethyl 2-(4-chlorophenyl)-cyclopropanecarboxylate (0.210 g, 0.935 mmol) was placed in a 50 ml flask and dissolved in EtOH (5 ml). NaOMe in MeOH (25%, 0.808 g, 3.74 mmol) was added to the mixture. The mixture was heated for 17 hours under reflux and then concentrated. The residue was dissolved in MeOH (10 ml), and 1M solution of LiOH—H2O (3.74 ml, 3.74 mmol) was added. The methanol was removed under reduced pressure. The residue was diluted with water (10 ml) and washed with EtOAc (10 ml). The aqueous layer was acidified by 1N HCl (10 ml) to pH 1 and a solid precipitated out of solution. The mixture was extracted with EtOAc (3×10 ml) and the combined extracts were dried over MgSO4, filtered, and concentrated to provide 181 mg of the title compound as a solid (98%). The crude solid was used in the next step without further purification.
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.808 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
LiOH—H2O
Quantity
3.74 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH:9]2[C:11]([O:13]CC)=[O:12])=[CH:4][CH:3]=1.C[O-].[Na+].CO.O[Li].O>CCO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:10][CH:9]2[C:11]([OH:13])=[O:12])=[CH:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1C(C1)C(=O)OCC
Step Two
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.808 g
Type
reactant
Smiles
CO
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
LiOH—H2O
Quantity
3.74 mL
Type
reactant
Smiles
O[Li].O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (10 ml)
CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water (10 ml)
WASH
Type
WASH
Details
washed with EtOAc (10 ml)
CUSTOM
Type
CUSTOM
Details
a solid precipitated out of solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 181 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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